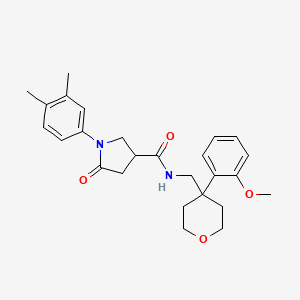

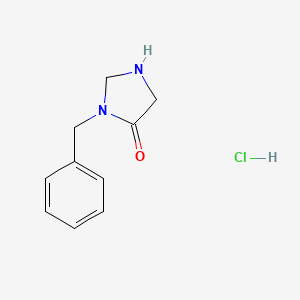

![molecular formula C20H15N3O B2624001 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide CAS No. 364620-71-3](/img/structure/B2624001.png)

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” is a benzimidazole derivative. Benzimidazole derivatives have been studied for their significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase (GK) .

Synthesis Analysis

The synthesis of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” involves the preparation of N-benzimidazol-2yl substituted benzamide analogues . The process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

The molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” was assessed through molecular docking investigations for predicting the bonding interactions of these derivatives with the residues in the allosteric site of GK protein .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” include the reaction of ortho-phenylenediamines with benzaldehydes .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Agents

- N-benzimidazol-1-yl-methyl-benzamide derivatives have shown significant in vitro antimicrobial activity against various bacterial and fungal strains. These include Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The compounds were characterized using spectral and analytical techniques, highlighting their potential as effective antimicrobial compounds (Sethi, Arora, Saini, & Jain, 2016).

- Another application is in the treatment of tuberculosis. Substituted benzimidazoles have been evaluated for their anti-tubercular activity against various strains of mycobacterium species. This suggests their potential role in developing new anti-tubercular agents (Manivannan, Pharmaceutical, 2019).

Anticancer Research

- Compounds containing the benzimidazole moiety, such as N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(Substituted-styryl)Aniline, have been studied for their anti-proliferative activity. These compounds, particularly DSTYR4, showed potent antiproliferative activity against cancer cell lines, including non-small cell lung cancer and human colorectal cancer. This research underscores the importance of small molecular weight ligands in experimental oncology (Chhajed, Gupta, Kshirsagar, Tomar, Mahapatra, & Sundararajan, 2020).

- Synthesized benzimidazole derivatives, like N-[2-(1H-benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, have demonstrated potential antitumor effects and excellent bioactivities, suggesting their application in cancer research (Bin, 2015).

Anti-inflammatory Applications

- Benzimidazole derivatives have also been tested for anti-inflammatory activity. In a study, these derivatives showed significant anti-inflammatory effects determined by the rat-paw-oedema method. This highlights their potential use as anti-inflammatory agents (Bhor & Sable, 2022).

Mécanisme D'action

The mechanism of action of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” involves the activation of human glucokinase (GK). The derivatives of “N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide” showed significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20(14-7-2-1-3-8-14)21-16-10-6-9-15(13-16)19-22-17-11-4-5-12-18(17)23-19/h1-13H,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPPCWQBNXUGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623919.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2623924.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623931.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2623935.png)

![(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2623938.png)